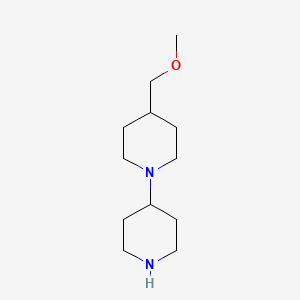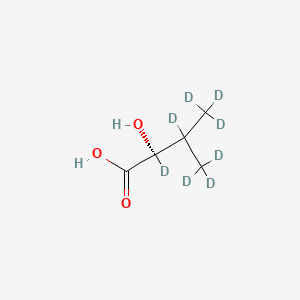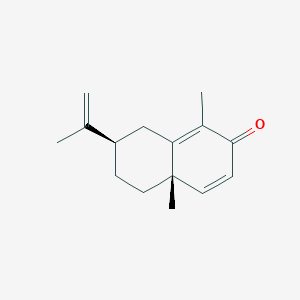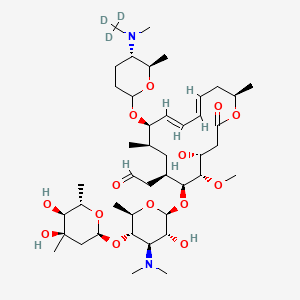
Spiramycin I-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiramycin I-d3 is a macrolide antibiotic that is primarily used as an antimicrobial agent. It is a deuterium-labeled derivative of Spiramycin I, which is known for its activity against a variety of bacterial infections. This compound is particularly effective against Gram-positive cocci and rods, Gram-negative cocci, and certain intracellular pathogens such as Legionella, Mycoplasma, Chlamydia, and Toxoplasma gondii .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Spiramycin I-d3 involves the incorporation of deuterium atoms into the Spiramycin I molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves fermentation using Streptomyces ambofaciens, followed by chemical modification to introduce deuterium atoms. The production process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Spiramycin I-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield deuterated analogs with different degrees of saturation .
科学研究应用
Spiramycin I-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Spiramycin residues in various samples.
Biology: Employed in studies investigating the mechanisms of bacterial resistance and the efficacy of macrolide antibiotics.
Medicine: Used in the treatment of bacterial infections, particularly those caused by intracellular pathogens.
作用机制
Spiramycin I-d3 exerts its antimicrobial effects by binding to the 50S ribosomal subunit of bacteria. This binding inhibits the translocation step of protein synthesis, preventing the elongation of the peptide chain. As a result, bacterial growth is inhibited, and the bacteria are unable to proliferate. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .
相似化合物的比较
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Azithromycin: A macrolide with a broader spectrum of activity and longer half-life compared to Spiramycin.
Clarithromycin: Similar to Spiramycin but with improved acid stability and better oral absorption.
Uniqueness of Spiramycin I-d3: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and quantification in biological systems. Additionally, its specific activity against certain intracellular pathogens makes it particularly valuable in treating infections that are difficult to manage with other antibiotics .
属性
分子式 |
C43H74N2O14 |
|---|---|
分子量 |
846.1 g/mol |
IUPAC 名称 |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34?,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1/i7D3 |
InChI 键 |
ACTOXUHEUCPTEW-CCZXNJIVSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C)[C@H]1CCC(O[C@@H]1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]([C@H]([C@H](C[C@H]2C)CC=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O)N(C)C)O)OC)O)C |
规范 SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
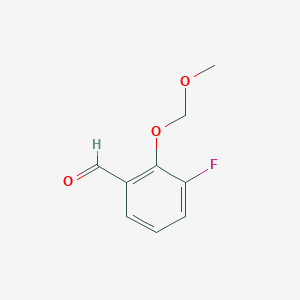
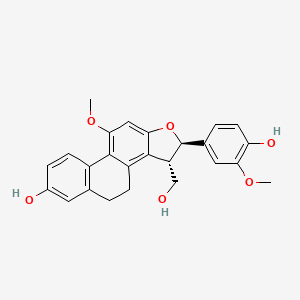
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
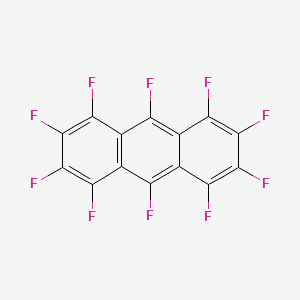

![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
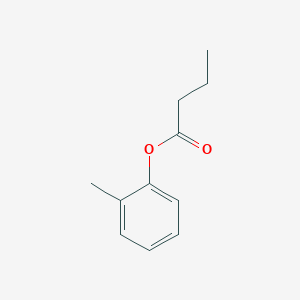
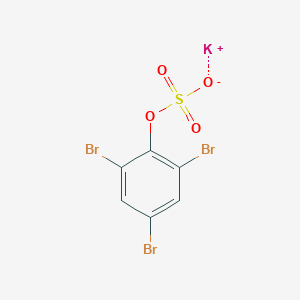
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
